molecular formula C5H9ClN4O B15092612 2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide

2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide

Cat. No.: B15092612
M. Wt: 176.60 g/mol
InChI Key: UOVMTLFLXZBCRV-UHFFFAOYSA-N
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Description

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide typically involves the reaction of 2-chloroacetohydrazide with 4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide include other imidazole derivatives, such as:

Uniqueness

What sets 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide

InChI

InChI=1S/C5H9ClN4O/c6-3-4(11)9-10-5-7-1-2-8-5/h1-3H2,(H,9,11)(H2,7,8,10)

InChI Key

UOVMTLFLXZBCRV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NNC(=O)CCl

Origin of Product

United States

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